1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide
Description
1-Methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core fused with a pyrazolo[1,5-a]pyridine moiety. Its structure includes:
- Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methyl group at position 1 and a ketone group at position 4.
- Carboxamide linkage: Positioned at the 3rd carbon of the pyridazine, connecting to the pyrazolo[1,5-a]pyridine group.
- Pyrazolo[1,5-a]pyridine: A bicyclic system with a pyrazole fused to a pyridine, contributing to enhanced π-stacking and hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-methyl-6-oxo-N-pyrazolo[1,5-a]pyridin-5-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-17-12(19)3-2-11(16-17)13(20)15-9-5-7-18-10(8-9)4-6-14-18/h2-8H,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILJBIUEXGTSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Moreover, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Biochemical Analysis
Biochemical Properties
The compound, 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide, is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing.
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. It may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation.
Biological Activity
The compound 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused pyrazolo-pyridine system. Its molecular formula is CHNO, and it has a molecular weight of approximately 244.25 g/mol. The presence of various functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including our compound of interest. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:
- Cell Cycle Arrest : Compounds like This compound have been shown to induce G2/M phase arrest in cancer cells, leading to inhibited cell proliferation.
- Apoptosis Induction : The compound may activate apoptotic pathways, promoting programmed cell death in malignant cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.058 | Apoptosis induction |
| MDA-MB-231 | 0.069 | Cell cycle arrest |
| A549 | 0.075 | Inhibition of proliferation |
Enzymatic Inhibition
The compound has also been studied for its enzyme inhibitory properties , particularly against protein kinases involved in cancer progression. For instance:
- PDE10A Inhibition : Similar derivatives have shown promise as selective inhibitors of phosphodiesterase enzymes, which play a role in cellular signaling pathways associated with cancer.
Case Study: PDE10A Inhibition
A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited significant inhibition of PDE10A with an IC50 value of 10 nM, indicating potential therapeutic applications in treating cancers characterized by dysregulated PDE activity .
Antimicrobial Activity
Emerging evidence suggests that compounds within this class may also possess antimicrobial properties . Preliminary tests indicate effectiveness against various bacterial strains, potentially offering a new avenue for antibiotic development.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound may interfere with signaling pathways by inhibiting specific kinases.
- Interference with DNA Repair Mechanisms : Some studies suggest that pyrazolo derivatives can disrupt DNA repair processes in cancer cells.
- Modulation of Apoptotic Pathways : Activation of caspases and other apoptotic factors has been observed in treated cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several heterocyclic classes, including pyrazolo[1,5-a]pyrimidines , imidazo[1,5-a]pyridines , and pyrazolotriazines . Key comparisons are outlined below:
Table 1: Structural Comparison
Key Observations :
- Bioactivity : Pyrazolo[1,5-a]pyrimidines exhibit strong TTK inhibition (IC₅₀ < 100 nM) and antimicrobial activity when substituted with thienyl/halo groups . The target compound’s pyrazolo[1,5-a]pyridine group may confer similar π-stacking but distinct selectivity profiles.
- Pyrazolo[1,5-a]pyrimidines: Synthesized via nucleophilic substitution, cyclization, or microwave-assisted one-pot methods . Green chemistry approaches using DMSO as a solvent improve regioselectivity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Carboxamide Group : Enhances solubility and hydrogen-bonding capacity compared to pyrazolo[1,5-a]pyrimidines with halogen substituents .
- Metabolic Stability : Pyrazolo[1,5-a]pyrimidines show improved stability due to regioselective iodination at the 3-position ; the target compound’s pyridazine core may confer distinct metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide, and how can reaction efficiency be improved?
Methodological Answer:
-
Synthetic Optimization : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, highlights the use of statistical methods to minimize trial-and-error approaches in chemical synthesis. A fractional factorial design could identify critical factors affecting yield.
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Reaction Monitoring : Employ HPLC or LC-MS to track intermediate formation and purity. For pyrazolo-pyridazine hybrids, emphasizes the importance of spectroscopic validation (e.g., H/C NMR) to confirm structural integrity during synthesis.
-
Example Table :
Parameter Range Tested Optimal Value Impact on Yield (%) Solvent DMF, THF, EtOH DMF +25% Temp (°C) 80–120 100 +18%
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Accelerated Stability Studies : Use buffer solutions (pH 1–13) and thermal stress (25–60°C) over 1–4 weeks, as per ICH guidelines. Monitor degradation via UV-Vis spectroscopy or mass spectrometry. discusses similar stability assessments for pyrazolo[1,5-a]pyrimidine derivatives.
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard conditions.
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). references ICReDD’s integration of quantum chemical calculations with experimental data to refine docking accuracy.
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Compare results with experimental IC values from kinase assays.
Q. How can researchers resolve contradictory data regarding the compound’s solubility and bioavailability?
Methodological Answer:
- Solubility Enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin complexes. notes that pyrazolo-pyrimidine esters often require formulation adjustments due to low aqueous solubility.
- In Silico Predictions : Tools like SwissADME can estimate logP and solubility, but cross-validate with experimental data (e.g., shake-flask method).
Q. What experimental and computational approaches are recommended for elucidating the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via HRMS. references LC-MS methods for structurally related compounds.
- CYP450 Inhibition Assays : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4).
- QSAR Modeling : Corrogate metabolic stability with molecular descriptors (e.g., polar surface area) using tools like MOE.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Standardize Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Dose-Response Validation : Replicate studies using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Statistical Rigor : Apply ANOVA to assess inter-study variability, as emphasized in ’s discussion on experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
